![molecular formula C17H18N4O2S B2928535 Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893929-59-4](/img/structure/B2928535.png)
Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of these compounds was designed to fit into the CDK2 active site through essential hydrogen bonding with Leu83 . The N-arylglycyl moiety in all the proposed compounds is responsible for the 2 essential hydrogen bonds with Leu83 .Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Potential
Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate and its derivatives have shown promise in the realm of scientific research, particularly in the development of novel heterocyclic compounds with potential antibacterial and anticancer activities. The synthesis of new heterocyclic compounds, leveraging the structural foundation of this compound, aims to create effective antibacterial agents against a range of bacterial strains. This approach has yielded compounds with significant antibacterial properties, highlighting the therapeutic potential of these novel chemical entities (Azab, Youssef, & El-Bordany, 2013).
Furthermore, the exploration of pyrazolo[4,3-d]-pyrimidine derivatives has extended into anticancer research, with some compounds demonstrating higher anticancer activity than reference drugs in in vitro studies. These findings suggest a promising avenue for the development of new anticancer therapeutics based on the modification and optimization of this compound derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-5-Lipoxygenase Agents and Insecticidal Properties
In addition to their antibacterial and anticancer applications, certain derivatives of this compound have been evaluated for their potential as anti-5-lipoxygenase agents, offering a novel mechanism for addressing inflammatory conditions. This research direction underscores the chemical versatility and therapeutic potential of these compounds in treating inflammation-related disorders (Rahmouni et al., 2016).
Moreover, the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics have revealed insecticidal and antibacterial potential, indicating the broad-spectrum utility of these compounds in agricultural and pharmaceutical applications. This multifaceted research illustrates the potential of this compound derivatives in developing new insecticides and antibacterial agents, further expanding the scope of their scientific applications (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-15(22)9-24-17-13-8-20-21(16(13)18-10-19-17)14-6-5-11(2)7-12(14)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUFGMOUQMQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331628 | |
| Record name | ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893929-59-4 | |
| Record name | ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
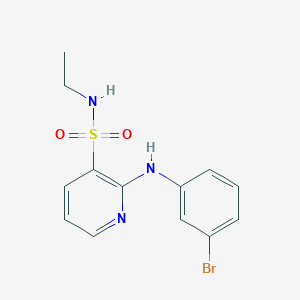

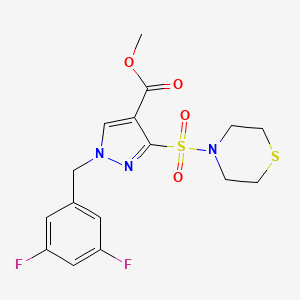
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)
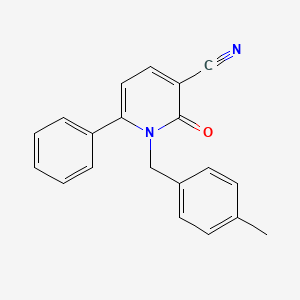

![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2928464.png)
![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)
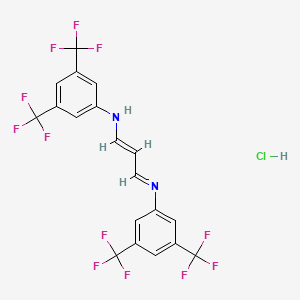
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
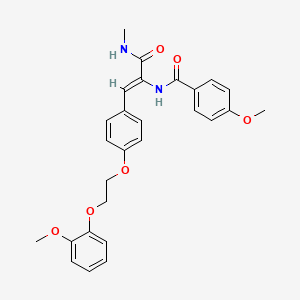

![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)
